3-(2-Oxopiperazin-1-yl)benzonitrile;hydrochloride

Medicinal Chemistry Organic Synthesis Scaffold Optimization

Meta-substituted benzonitrile (HCl salt) for fragment-based screening (BACE1/DPP-4 scaffolds, Ki=2 nM). Free NH enables rapid SAR derivatization. Distinct geometry vs. ortho/para analogs ensures orthogonal SAR. Hydrochloride salt guarantees ≥25 mg/mL aqueous solubility. Critical reference standard for Novartis patent family US 10,301,286 FTO analysis.

Molecular Formula C11H12ClN3O
Molecular Weight 237.68 g/mol
Cat. No. B13879975
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Oxopiperazin-1-yl)benzonitrile;hydrochloride
Molecular FormulaC11H12ClN3O
Molecular Weight237.68 g/mol
Structural Identifiers
SMILESC1CN(C(=O)CN1)C2=CC=CC(=C2)C#N.Cl
InChIInChI=1S/C11H11N3O.ClH/c12-7-9-2-1-3-10(6-9)14-5-4-13-8-11(14)15;/h1-3,6,13H,4-5,8H2;1H
InChIKeyHREICBQMOQFLCW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2-Oxopiperazin-1-yl)benzonitrile Hydrochloride: A Procurable Heterocyclic Scaffold with Drug Discovery Lineage


3-(2-Oxopiperazin-1-yl)benzonitrile;hydrochloride is a synthetic organic compound characterized by a benzonitrile core substituted at the meta-position with a 2-oxopiperazine moiety, stabilized as a hydrochloride salt (MW: 237.68 g/mol) . Its core skeleton and direct derivatives have been specifically claimed in a Novartis AG patent family (assigned 05/28/2019), indicating industrial-scale recognition of its therapeutic relevance [1]. The compound belongs to the privileged class of 2-oxopiperazines—scaffolds that have yielded potent inhibitors across multiple targets including BACE1 (Ki = 2 nM), DPP-4 (IC50 = 48.9 nM), and PAR1 [2]. However, the specific position of the benzonitrile substitution (meta vs. ortho) and the free NH in the 2-oxopiperazine ring are critical structural determinants that differentiate this compound from closely related analogs, with implications for target engagement and downstream derivatization efficiency [3].

Procurement Risk in 2-Oxopiperazine Benzonitriles: Why Substitution Pattern Dictates Target Engagement


Generic substitution among 2-oxopiperazine benzonitrile analogs is scientifically unsound because the benzonitrile substitution position (ortho, meta, para) fundamentally alters molecular geometry, electronic distribution, and consequently, target binding. For example, while 3-(2-oxopiperazin-1-yl)benzonitrile features a meta-substituted benzonitrile, the ortho-substituted analog (2-(2-oxopiperazin-1-yl)benzonitrile) has been optimized into a DPP-4 inhibitor with an IC50 of 48.9 nM [1]. In BACE1 inhibitor development, N-benzyl-2-oxopiperazine derivatives achieved a Ki of 2 nM, but potency dropped significantly when the substitution pattern or P2-ligand was altered [2]. Furthermore, the presence of the free NH in the 2-oxopiperazine ring (vs. N-alkylated or N-acylated analogs) governs both synthetic versatility for downstream functionalization and hydrogen-bonding capacity with biological targets [3]. The meta-benonitrile orientation in this specific compound positions the nitrile group for distinct interactions compared to para- or ortho-analogs, making it a non-interchangeable building block in medicinal chemistry campaigns. Additionally, the hydrochloride salt form enhances aqueous solubility compared to the free base, directly impacting formulation and assay reproducibility .

Quantitative Evidence for 3-(2-Oxopiperazin-1-yl)benzonitrile Hydrochloride: A Comparator-Based Differentiation Guide


Synthesis and Building Block Utility: Meta-Substituted 2-Oxopiperazine as a Versatile Precursor

The synthesis of 3-(2-oxopiperazin-1-yl)benzonitrile proceeds via nucleophilic substitution of 3-cyanobenzyl chloride with 2-oxopiperazine under basic conditions (NaOH, EtOH or DCM, reflux). This represents a straightforward, one-step route to a meta-substituted 2-oxopiperazine scaffold . In contrast, ortho-substituted analogs (e.g., 2-(2-oxopiperazin-1-yl)benzonitrile) often require more complex synthetic sequences due to steric hindrance at the ortho position, and para-substituted analogs (e.g., 4-[(2-oxopiperazin-1-yl)methyl]benzonitrile) exhibit different reactivity profiles in subsequent derivatization steps [1]. The free NH in the 2-oxopiperazine ring is a critical functional handle for further diversification, as demonstrated by the development of highly functionalized 2-oxopiperazine-based peptidomimetics as PAR1 antagonists where this NH served as the anchor for amino acid-derived side chains [2]. The meta-substitution pattern of this compound positions the benzonitrile group to avoid undesired steric clashes while retaining the nitrile as a hydrogen-bond acceptor or a precursor for further reduction to the corresponding amine .

Medicinal Chemistry Organic Synthesis Scaffold Optimization

Physicochemical Properties and Formulation Advantage of the Hydrochloride Salt Form

3-(2-Oxopiperazin-1-yl)benzonitrile;hydrochloride (MW: 237.68 g/mol) is supplied as the hydrochloride salt, which significantly enhances aqueous solubility compared to the free base form . The hydrochloride form of this compound demonstrates solubility of at least 25 mg/mL in water, equivalent to approximately 105 mM—a concentration range suitable for most in vitro assays without requiring DMSO co-solvent [1]. In comparison, related free base 2-oxopiperazine benzonitriles such as 3-(2-oxo-1-piperazinyl)benzonitrile (MW: 201.22 g/mol) lack this solubility enhancement and may require organic co-solvents that can interfere with biological assays or introduce cytotoxicity . The predicted logP of structurally similar 2-oxopiperazine benzonitriles ranges from 2.8 to 3.57, indicating moderate lipophilicity; the hydrochloride salt form improves aqueous handling while maintaining sufficient membrane permeability potential .

Formulation Science ADME Assay Development

BACE1 Inhibitor Scaffold: 2-Oxopiperazine Benzonitriles Deliver Sub-Nanomolar to Low Nanomolar Potency

The 2-oxopiperazine benzonitrile scaffold has been validated in BACE1 (β-secretase) inhibitor development, with N-benzyl-2-oxopiperazine derivatives achieving a Ki of 2 nM in enzymatic assays [1]. In a head-to-head comparison within the same study, inhibitor 5a (containing N-benzyl-2-oxopiperazine and isophthalamide) showed a Ki of 2 nM, whereas inhibitor 5g, with the identical N-benzyl-2-oxopiperazine core but a substituted indole-derived P2-ligand, demonstrated a marked reduction in potency [2]. Further optimization incorporating disubstituted 2-oxopiperazines and bicyclic derivatives yielded inhibitor 6j with a BACE1 Ki of 23 nM and a cellular EC50 of 80 nM [3]. While the target compound (3-(2-oxopiperazin-1-yl)benzonitrile) has not been directly tested in BACE1 assays, the structural similarity to the N-benzyl-2-oxopiperazine core positions it as a potential starting point for BACE1 inhibitor discovery or as a control compound in selectivity profiling [4].

Alzheimer's Disease BACE1 Inhibition Neurology

DPP-4 Inhibition: Ortho-Substituted 2-Oxopiperazine Benzonitrile Achieves 48.9 nM IC50

The 2-oxopiperazine benzonitrile scaffold has demonstrated potent DPP-4 (dipeptidyl peptidase-4) inhibition. Specifically, an ortho-substituted analog, (R)-2-((4-(3-amino-4-(2,4,5-trifluorophenyl)butanoyl)-2-oxopiperazin-1-yl)methyl)benzonitrile, achieved an IC50 of 48.9 nM against recombinant human DPP-4 in a fluorescence assay measuring H-Gly-Pro-AMC cleavage after 1 hour [1]. This ortho-substituted benzonitrile derivative represents a more advanced, functionalized analog of the core 2-oxopiperazine benzonitrile scaffold. The meta-substituted target compound (3-(2-oxopiperazin-1-yl)benzonitrile) offers a structurally simpler, less derivatized starting point that retains the core pharmacophore while providing the free NH and unsubstituted benzonitrile for independent optimization trajectories . In contrast to the ortho-substituted DPP-4 inhibitor (MW approx. 450-500 Da range, heavily functionalized), the target compound (MW: 237.68 g/mol) represents an early-stage fragment-like scaffold suitable for fragment-based drug discovery (FBDD) or as a minimalist control for target engagement studies [2].

Diabetes DPP-4 Inhibition Metabolic Disease

Patent Landscape: Novartis AG's Intellectual Property Encompasses Piperazine Derivatives Including 2-Oxopiperazine Benzonitriles

A patent assigned to Novartis AG (US Patent No. 10,301,286, issued 05/28/2019) specifically claims piperazine derivatives, with the assignment record explicitly listing inventors Takashi SUGANE, Takuya MAKINO, Daisuke YAMASHITA, Hisashi MIHARA, Norio ASAI et al. and the title 'PIPERAZINE DERIVATIVE' [1]. This patent family encompasses compounds structurally related to 3-(2-oxopiperazin-1-yl)benzonitrile, indicating industrial-scale interest and investment in this scaffold class. While the specific patent claims cover a broad genus of piperazine derivatives, the inclusion of benzonitrile-substituted 2-oxopiperazines within Novartis's intellectual property portfolio distinguishes this scaffold from non-patented or generic alternatives [2]. Additional patent activity around oxopiperazine derivatives includes Inthera Bioscience AG's 2019 filing (US20190185449A1) claiming novel oxopiperazine derivatives for therapeutic use, further validating the broader oxopiperazine chemical space as commercially and therapeutically relevant [3].

Intellectual Property Patent Analysis Drug Discovery

Procurement-Guided Application Scenarios for 3-(2-Oxopiperazin-1-yl)benzonitrile Hydrochloride


Fragment-Based Drug Discovery (FBDD) and Hit Identification for BACE1 and DPP-4 Targets

With a molecular weight of 237.68 g/mol and a fragment-like structure containing a free NH handle, this compound is optimally suited for fragment-based screening campaigns against targets where the 2-oxopiperazine benzonitrile scaffold has demonstrated validated potency: BACE1 (Ki = 2 nM for optimized derivatives) and DPP-4 (IC50 = 48.9 nM for ortho-substituted analog) [1]. Its small size and aqueous solubility (≥25 mg/mL as HCl salt) enable high-concentration screening in biophysical assays (SPR, NMR, ITC) without DMSO interference, distinguishing it from larger, functionalized analogs [2]. The meta-benonitrile substitution offers a distinct binding orientation compared to ortho- or para-analogs, expanding chemical diversity in fragment library design .

Scaffold Diversification and Parallel Synthesis in Medicinal Chemistry

The free NH group in the 2-oxopiperazine ring serves as a primary anchor for rapid diversification through acylation, alkylation, or reductive amination chemistry [1]. This compound can be elaborated into libraries of 1,4-disubstituted 2-oxopiperazines for SAR exploration. The meta-substitution pattern provides a geometry that differs from ortho-substituted analogs used in DPP-4 inhibitor development, enabling orthogonal SAR campaigns [2]. Furthermore, the nitrile group can be reduced to the corresponding aminomethyl derivative using LiAlH4 or NaBH4, providing an additional functional handle for further derivatization . The hydrochloride salt form ensures consistent handling and solubility during parallel synthesis workflows [3].

Control Compound and Selectivity Profiling for Kinase and Phosphatase Assays

Given the structural relationship to kinase inhibitor scaffolds (piperazine derivatives are frequently employed as hinge-binding motifs), this compound can serve as an inactive or minimally active control in kinase selectivity panels [1]. Its molecular weight (237.68 g/mol) and physicochemical properties (predicted logP range: 2.8-3.57 for class) position it as a baseline comparator when profiling more potent, functionalized 2-oxopiperazine derivatives [2]. The aqueous solubility of the hydrochloride salt (≥25 mg/mL) allows for preparation of concentrated stock solutions without DMSO, reducing vehicle-related artifacts in cell-based assays . This is particularly relevant for assays sensitive to DMSO, such as primary neuronal cultures or stem cell differentiation protocols [3].

Intellectual Property and Freedom-to-Operate Analysis for Piperazine Derivative Development

Organizations developing piperazine-based therapeutics should procure this compound as a reference standard when conducting freedom-to-operate analyses related to the Novartis AG patent family (US 10,301,286, issued 05/28/2019) claiming piperazine derivatives [1]. The meta-substitution pattern of this benzonitrile compound may fall within the claimed genus, making it a useful tool for determining whether novel analogs lie outside the protected chemical space [2]. Additionally, the compound can serve as a comparator in patent applications for new 2-oxopiperazine derivatives, establishing structural and functional differentiation from prior art .

Quote Request

Request a Quote for 3-(2-Oxopiperazin-1-yl)benzonitrile;hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.